molecular formula C32H36N4OV B1144220 Vanadium(IV) etioporphyrin III oxide CAS No. 15709-03-2

Vanadium(IV) etioporphyrin III oxide

Cat. No.: B1144220
CAS No.: 15709-03-2
M. Wt: 543.605
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Description

Structural Definition and IUPAC Nomenclature

This compound possesses a well-defined molecular structure characterized by a central vanadium(IV) ion coordinated to an etioporphyrin macrocycle with an axial oxo ligand. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as oxovanadium(2+); 2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide. The molecular formula is established as C₃₂H₃₆N₄OV, with a molecular weight of 543.6 atomic mass units. The compound exhibits a characteristic purple crystalline solid appearance, reflecting the electronic transitions within the porphyrin macrocycle system.

The structural framework consists of four pyrrole rings interconnected through methine bridges, forming the characteristic porphyrin macrocycle. The etioporphyrin III variant specifically features tetraethyl and tetramethyl substituents positioned at the 2,7,12,17 and 3,8,13,18 positions respectively. The vanadium center adopts a square pyramidal geometry, with the four nitrogen atoms of the porphyrin macrocycle occupying the basal positions and the oxo ligand positioned apically. Electron paramagnetic resonance studies have confirmed the vanadium(IV) oxidation state, revealing a d¹ electronic configuration with the unpaired electron primarily localized in the dxy orbital.

The exact mass of the compound has been determined to be 543.232871 atomic mass units, providing precise identification capabilities for mass spectrometric analyses. Additional synonyms for this compound include vanadium oxide etioporphyrin-III, vanadyl etioporphyrin(III), and etioporphyrinato vanadyl(IV), with the Chemical Abstracts Service registry number 25878-85-7.

Historical Context in Organometallic Chemistry

The synthesis and characterization of vanadium porphyrin complexes traces back to pioneering work in the mid-20th century, establishing fundamental methodologies that continue to influence contemporary research. Historical synthesis protocols involved the reaction of porphyrin precursors with vanadium tetrachloride or vanadyl sulfate under controlled conditions. Early synthetic approaches required elevated temperatures and specialized reaction vessels, with procedures involving dissolution of porphyrin substrates in acetic acid, followed by addition of vanadium precursors and sodium acetate, with heating at 165 degrees Celsius for extended periods.

Significant advances in synthetic methodology emerged through the development of alternative reaction media and conditions. Research demonstrated that porphyrin vanadium complex formation could proceed to substantial completion using optimized solvent systems consisting of approximately 190 parts acetic acid to 6 parts sodium acetate. The introduction of pyridine-containing reaction media provided enhanced solubility characteristics, though requiring careful optimization to prevent formation of undesired vanadyl-pyridine side complexes.

Quantitative synthesis approaches were established through systematic investigation of reaction stoichiometry and conditions. Optimal results were achieved using approximately 2 parts porphyrin to 3 parts vanadyl salt, with reaction times ranging from 10 to 24 hours depending on specific conditions. The development of chromatographic purification methods using silica gel or calcium carbonate columns enabled isolation of high-purity products, with elution typically accomplished using benzene and n-propanol mixtures.

The historical progression of vanadium porphyrin chemistry has been closely intertwined with advances in characterization techniques. Early ultraviolet-visible spectroscopic studies established characteristic absorption patterns, with the Soret band typically observed around 407-420 nanometers and Q-bands in the 500-700 nanometer range. These spectroscopic signatures became fundamental tools for monitoring synthesis reactions and confirming product formation.

Role in Petroporphyrin Geochemical Studies

This compound occupies a central position in understanding petroleum geochemistry and the diagenetic processes affecting organic matter in sedimentary environments. Petroporphyrins, including vanadyl porphyrin complexes, serve as molecular fossils that provide insights into the conditions and processes occurring during petroleum formation and maturation. These compounds are primarily concentrated in heavy petroleum fractions and represent between 5 to 50 percent of the total vanadium content found in crude oils.

Field studies conducted on shale rock formations have demonstrated the natural occurrence of this compound alongside other metalloporphyrin species. Analysis of samples from the Fore-Sudetic Monocline revealed specific mass ions at m/z 679, 599, and 591, corresponding to vanadyl meso-tetraphenylporphyrin, vanadyl octaethylporphyrin, and nickel octaethylporphyrin respectively. High-performance liquid chromatography analysis identified retention times of 1.20 and 1.48 minutes for nickel and vanadyl porphyrin compounds, with concentrations estimated at 0.034 millimolar and 0.013 millimolar respectively.

The geochemical significance of these compounds extends to their role as indicators of depositional environment and thermal maturity. Research has established that vanadium-porphyrins form during early diagenesis of source rocks, with their relative abundance related to specific depositional conditions. The preservation of these complexes in petroleum systems provides valuable information about the redox conditions, pH, and metal availability during organic matter transformation.

Bacterial transformation studies have revealed complex degradation pathways affecting vanadyl porphyrin compounds in subsurface environments. Laboratory investigations using bacterial strain LM27 isolated from shale rock demonstrated several transformation processes including cleavage and degradation of aliphatic and aromatic substituents, degradation of the tetrapyrrole ring system, and formation of compounds containing one, two, or three pyrrole rings. These bacterial processes significantly alter the composition and content of geoporphyrins, influencing both organic matter composition and metal mobility in sedimentary systems.

Advanced analytical techniques including noncontact atomic force microscopy have enabled direct structural imaging of petroporphyrin molecules, confirming etioporphyrin core structures with various alkyl substituents. These studies have revealed that petroporphyrins predominantly exist in etio and deoxophylloerythroetioporphyrin structural types, with double bond equivalents of 17 and 18 respectively. The ability to observe individual molecular structures has provided unprecedented insights into the substitution patterns and structural diversity present in natural petroleum systems.

Compound Property Value Reference
Molecular Formula C₃₂H₃₆N₄OV
Molecular Weight 543.6 g/mol
Exact Mass 543.232871 g/mol
CAS Registry Number 25878-85-7
Appearance Purple crystalline solid
Chemical Formula (Free Base) C₃₂H₃₈N₄
Free Base Molecular Weight 478.7 g/mol
Spectroscopic Characteristics Wavelength/Value Assignment Reference
Soret Band 407-420 nm S₂ transition
Q Bands 500-700 nm S₁ transition
Retention Time (HPLC) 1.48 min Vanadyl porphyrin
Mass Spectral Ion m/z 679 Vanadyl MTPP
EPR g-values gₓ = gᵧ = 1.9898, g_z = 1.9623 Vanadium(IV)
Hyperfine Coupling Aₓ = Aᵧ = 60.3 G, A_z = 169.5 G Vanadium nucleus

Properties

IUPAC Name

oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSZZMVZLBUSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4OV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Vanadium(IV) etioporphyrin III oxide typically involves the reaction of vanadium(IV) salts with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadyl sulfate and etioporphyrin in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through recrystallization .

Chemical Reactions Analysis

Vanadium(IV) etioporphyrin III oxide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like DMF or dichloromethane, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure the stability of the compound .

Scientific Research Applications

Chemical Applications

Catalysis

Vanadium(IV) etioporphyrin III oxide serves as an effective catalyst in organic reactions. Its ability to facilitate electron transfer processes makes it suitable for oxidation and polymerization reactions. For instance, it has been utilized in the oxidation of alcohols to aldehydes and ketones, showcasing its versatility in synthetic organic chemistry.

Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reaction Conditions
Alcohol OxidationThis compound85DMF, 60°C, 2 hours
PolymerizationThis compound90Toluene, 70°C, 4 hours
Aromatic HydroxylationVanadium(IV) porphyrin complex75CH2Cl2, 50°C, 3 hours

Biological Applications

Therapeutic Potential

Research indicates that vanadium complexes exhibit anti-diabetic properties by mimicking insulin activity. Studies have shown that this compound can enhance glucose uptake in cells, making it a candidate for diabetes treatment . Additionally, its interactions with metalloproteins have been investigated for potential anticancer applications.

Case Study: Antidiabetic Activity

A study conducted on diabetic rat models demonstrated that treatment with this compound resulted in a significant reduction in blood glucose levels compared to control groups. The compound's mechanism involved the activation of insulin signaling pathways .

Industrial Applications

Environmental Remediation

This compound has been explored for its ability to remove heavy metals from crude oil. Research indicates that it can effectively demetallate nickel and vanadium porphyrins from heavy crude oils using superacidic conditions. This application is crucial for improving the quality of crude oil and reducing environmental pollution .

Table: Demetallation Efficiency

Reagent UsedHeavy Metal RemovedReaction Time (min)Efficiency (%)
Maleic AcidVanadium porphyrins10100
Trifluoromethane Sulfonic AcidNickel porphyrins395

Materials Science Applications

Development of Advanced Materials

The unique properties of this compound make it suitable for the development of advanced materials such as sensors and electronic devices. Its ability to form stable complexes allows for the design of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of Vanadium(IV) etioporphyrin III oxide involves its ability to interact with various molecular targets, including enzymes and proteins. The vanadium ion can undergo redox reactions, which allows it to modulate the activity of these targets. The compound’s unique structure enables it to bind to specific sites on enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Differences in Porphyrin Derivatives

Vanadium(IV) etioporphyrin III oxide belongs to the etioporphyrin subclass, which lacks carbonyl groups present in protoporphyrins (e.g., hemin) or hematoporphyrins. Key structural comparisons include:

  • Protoporphyrin IX (PP9) : Contains vinyl and propionic acid groups, enabling hydrogen bonding and higher conductivity in bulk materials .
  • Hemin (Fe-protoporphyrin IX) : Features an iron center and carbonyl substituents, critical for redox activity in biological systems .
  • Copper Protoporphyrin : Substitution of Fe with Cu alters electronic properties, reducing conductivity compared to Fe or Os analogs .

Electronic and Conductivity Properties

The presence of vanadium(IV) versus other metal centers significantly impacts electronic behavior:

Compound Conductivity (S cm⁻¹) at Ambient Pressure Pressure Response (90 kbar) Key Feature
Vanadyl Etioporphyrin III ~10⁻¹¹ Minimal increase Methyl/ethyl substituents
Hemin (Fe-protoporphyrin) ~10⁻¹⁰ Increases to ~10⁻⁶ Carbonyl groups enhance π-overlap
Os-octaethylporphyrin ~10⁻² (doped) N/A Heavy metal reduces band gap
  • Mechanistic Insights: Group (a) porphyrins (e.g., hemin) exhibit higher conductivity due to carbonyl group π-overlap, whereas Group (b) (e.g., etioporphyrins) lack this feature, resulting in lower conductivity .

Spectroscopic and Analytical Differentiation

UV-Vis Absorption Signatures

This compound displays a characteristic α-band at 569 nm in acetone, distinct from nickel etioporphyrins (λmax ~550–560 nm) and copper protoporphyrins (λmax ~580 nm) .

Electron Paramagnetic Resonance (EPR)

The vanadyl ion (VO²⁺) produces an anisotropic EPR spectrum with 16 hyperfine lines, differing from Ni²⁺ or Fe³⁺ porphyrins, which show simpler patterns due to differing spin states .

Environmental and Geochemical Roles

  • Metal Removal: Supercritical water/toluene mixtures efficiently extract vanadium from vanadyl etioporphyrins, whereas nickel requires non-catalytic methods .
  • Biomarker Utility : Vanadyl porphyrins are more resistant to biodegradation than nickel porphyrins, making them reliable indicators of ancient hydrocarbon systems .

Biological Activity

Vanadium(IV) etioporphyrin III oxide is a complex organometallic compound notable for its unique porphyrin structure, characterized by a central vanadium ion coordinated to an etioporphyrin ligand. This compound has garnered significant attention in the fields of biochemistry and medicine due to its diverse biological activities.

  • Molecular Formula : C32H36N4OV
  • Molecular Weight : Approximately 543.6 g/mol
  • Appearance : Purple crystalline solid

This compound exhibits its biological activity primarily through the following mechanisms:

  • Insulin-mimetic Properties : The compound mimics insulin's action, enhancing glucose metabolism and uptake in cells, which is particularly beneficial for diabetes management.
  • Interaction with Enzymes : It interacts with various enzymes and proteins, influencing cellular signaling pathways and metabolic processes.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in specific cancer cell lines, suggesting potential anticancer applications.

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity TypeDescription
Antidiabetic Mimics insulin, enhancing glucose uptake and metabolism .
Anticancer Induces apoptosis in cancer cells, showing promise in cancer therapy.
Antimicrobial Exhibits activity against various bacterial and viral pathogens .
Cardiovascular Potential benefits in cardiovascular health through various mechanisms.
Antioxidant Acts as an antioxidant, protecting cells from oxidative stress.

Case Studies and Research Findings

  • Diabetes Management : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic models, showcasing its potential as a therapeutic agent for diabetes .
  • Cancer Research : Research involving various cancer cell lines indicated that this compound could trigger apoptotic pathways, leading to reduced cell viability and proliferation in vitro.
  • Antimicrobial Activity : In vitro studies have shown that vanadium complexes can inhibit the growth of certain bacteria and viruses, suggesting a role in developing new antimicrobial agents .

Interaction Studies

Research has focused on the binding affinity of this compound with biological molecules. Techniques such as spectroscopy and chromatography have been employed to analyze these interactions:

  • Spectroscopic Analysis : UV-Vis spectrophotometry has been utilized to study the absorption characteristics of the compound when interacting with proteins and nucleic acids, providing insights into its biochemical behavior .
  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been used to separate and quantify the interactions between this compound and various biomolecules.

Q & A

Q. What are the primary methods for synthesizing and characterizing Vanadium(IV) etioporphyrin III oxide in laboratory settings?

  • Methodological Answer : Synthesis typically involves metallation of etioporphyrin III with vanadyl precursors (e.g., VO(acac)₂) under inert conditions. Characterization relies on UV-Vis spectroscopy, where the compound exhibits distinct absorbance bands at 530 nm and 569 nm (Soret band ~400 nm) . Calibration curves (absorbance vs. concentration) in acetone are critical for quantifying photodegradation products . X-ray crystallography can resolve structural details, such as VO bonding geometry and porphyrin distortion .

Q. How does the stability of this compound vary under different pH and redox conditions?

  • Methodological Answer : Stability is pH-dependent due to vanadium(IV)'s propensity for hydrolysis. Below pH 4, the vanadyl cation ([VO]²⁺) remains stable, but above pH 4, oligomeric species (e.g., (VO)₂(OH)₂) form, leading to precipitation . Redox stability is assessed via cyclic voltammetry, where the VO²⁺/VO₃⁻ redox couple at ~0.8 V (vs. Ag/AgCl) indicates susceptibility to oxidation in aerobic environments . Chelating agents (e.g., EDTA) can stabilize the complex by preventing polymerization .

Q. What spectroscopic techniques are most effective for tracking photodegradation of this compound?

  • Methodological Answer : UV-Vis spectroscopy monitors absorbance changes at 530 nm and 569 nm during UV irradiation, with time-resolved measurements revealing pseudo-first-order kinetics . Coupling with TiO₂ nanoparticles enhances degradation rates, measurable via piezoelectric methods to track mass loss during photocatalysis . For advanced analysis, EPR spectroscopy identifies paramagnetic vanadium(IV) intermediates, though speciation challenges arise at neutral pH due to diamagnetic polymeric species .

Advanced Research Questions

Q. How can researchers resolve contradictions in speciation studies of this compound in aqueous systems?

  • Methodological Answer : Discrepancies arise from pH-dependent oligomerization and ligand competition. To address this:
  • Use EXAFS to probe local coordination environments, distinguishing monomeric [VO]²⁺ from dimeric [(VO)₂(OH)₂]²⁺ species .
  • Employ ionic strength buffers (e.g., NaClO₄) to suppress non-specific interactions during potentiometric titrations .
  • Cross-validate with computational models (DFT) to predict stability constants and speciation diagrams .

Q. What experimental designs are optimal for studying the environmental mobility of this compound in crude oil matrices?

  • Methodological Answer :
  • Extraction : Use Soxhlet extraction with toluene to isolate porphyrin complexes from heavy oil fractions .
  • Trapping Efficiency : Apply AlOx-coated zeolites to simulate natural adsorption; XPS confirms ~80% vanadyl trapping via surface Al-O-V bonding .
  • Mobility Assays : Conduct supercritical water-toluene mixed solvent experiments (150–210°C, 41–318 bar) to quantify metal release kinetics, monitored via ICP-MS .

Q. How do structural modifications of this compound influence its catalytic demetallization pathways?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) to the porphyrin ring; TGA-DSC reveals lower thermal stability and enhanced VO dissociation at 300–400°C .
  • Catalytic Interfaces : Immobilize the complex on Fe₃O₄ substrates; in situ FTIR tracks VO⋯O-Fe interactions during demetallization .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants for VO release under H₂O₂ oxidation, correlating with ligand lability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of this compound in organic solvents?

  • Resolution Strategy :
  • Solvent Purity : Trace water in acetone (>0.1%) induces hydrolysis, reducing solubility. Use Karl Fischer titration to verify solvent dryness .
  • Aggregation States : Dynamic light scattering (DLS) identifies micelle formation in polar aprotic solvents (e.g., DMF), which artificially lowers measured solubility .
  • Reference Standards : Cross-calibrate with synthetic analogs (e.g., vanadyl tetraphenylporphyrin) to isolate solvent-specific effects .

Tables for Key Experimental Parameters

Parameter Typical Range Method Reference
UV-Vis λmax (acetone)530 nm, 569 nmSpectrophotometry
Photodegradation half-life2–6 hours (UV + TiO₂)Piezoelectric mass tracking
VO release rate (supercritical water)0.12–0.25 min⁻¹ (150–210°C)ICP-MS kinetics
AlOx coating efficiency75–80%XPS quantification

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